Indomethacin-d4
説明
Synthesis Analysis
The synthesis of indomethacin and its derivatives, including Indomethacin-d4, involves multiple steps that can be optimized for higher yields and purity. For instance, the synthesis of indomethacin itself has been achieved through a new method that reduces some stages from the previous methods, ensuring both the structure of the finished product and the intermediaries are thoroughly investigated using chromatographic and spectroscopic methods (Rusu, Cimpoiu, & Hodișan, 1998).
Molecular Structure Analysis
The molecular structure of indomethacin and its complexes, such as those with zinc, have been characterized to show how indomethacin interacts with metals and potentially other molecular entities. For example, the synthesis and characterization of zinc indomethacin complexes reveal detailed molecular interactions, providing insights into the compound's potential biocompatibility and interaction with biological molecules (Qing-di Zhou et al., 2000).
Chemical Reactions and Properties
Indomethacin's ability to form complexes with metals like zinc and copper highlights its chemical reactivity and potential for forming bioactive complexes. These complexes have been studied for their structural, magnetic, and spectroscopic properties, providing insights into indomethacin's versatility in forming biologically relevant molecules (J. E. Weder et al., 1999).
Physical Properties Analysis
Indomethacin and its derivatives exhibit polymorphism, which significantly affects their physical properties, such as solubility and dissolution rates. The study of indomethacin polymorphs has led to the identification of forms with potentially enhanced bioavailability, which is crucial for drug delivery applications (I. Andrusenko et al., 2021).
Chemical Properties Analysis
The chemical properties of indomethacin, such as its inhibitory effect on enzymes like cyclooxygenase, are well-documented. These properties underlie its pharmacological effects, including its well-known anti-inflammatory activity. Studies have explored its interaction with various enzymes, providing a deeper understanding of its mechanism of action and the potential for selective inhibition (L. Kaplan, Weiss, & Elsbach, 1978).
特性
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indomethacin-d4 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。